molecular formula C12H20N2O B2743870 1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1855951-64-2

1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2743870
CAS No.: 1855951-64-2
M. Wt: 208.305
InChI Key: GMIQGUWRCLCVPG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(propoxymethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopentyl group attached to the first nitrogen atom and a propoxymethyl group attached to the third carbon atom of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with propoxymethyl chloride in the presence of a base such as sodium hydroxide to yield this compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-3-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles such as halides, amines, or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopentyl-3-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-Cyclopentyl-3-(propoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole: This compound has a methoxymethyl group instead of a propoxymethyl group, leading to differences in its chemical and biological properties.

    1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole: The ethoxymethyl group in this compound also results in distinct properties compared to the propoxymethyl derivative.

    1-Cyclopentyl-3-(butoxymethyl)-1H-pyrazole: The butoxymethyl group introduces further variations in the compound’s characteristics.

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and biological activity

Properties

IUPAC Name

1-cyclopentyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-9-15-10-11-7-8-14(13-11)12-5-3-4-6-12/h7-8,12H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIQGUWRCLCVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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